H-Pro-Leu-Gly-pNA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Leu-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly increasing the efficiency and scalability of peptide production .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Leu-Gly-pNA can undergo various chemical reactions, including:
Substitution: The nitro group on the p-nitroaniline moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically occurs under physiological conditions (pH 7.4, 37°C) using specific proteases.
Substitution: Nucleophilic substitution reactions may require basic conditions and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
H-Pro-Leu-Gly-pNA is extensively used in scientific research for:
Enzyme Activity Assays: It serves as a chromogenic substrate for measuring the activity of proteolytic enzymes like DPP IV.
Drug Screening: It is used in screening assays to identify inhibitors of DPP IV, which are potential therapeutic agents for type 2 diabetes.
Biochemical Studies: Researchers use this compound to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Mechanism of Action
H-Pro-Leu-Gly-pNA exerts its effects primarily through its interaction with proteolytic enzymes. When used as a substrate for DPP IV, the enzyme cleaves the peptide bond between the glycine and p-nitroaniline moieties. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate for DPP IV, differing in the amino acid sequence.
Z-Gly-Pro-pNA: A variant with a carbobenzoxy (Z) protecting group.
Uniqueness
H-Pro-Leu-Gly-pNA is unique due to its specific amino acid sequence, which provides distinct substrate specificity and reactivity with certain proteolytic enzymes. This makes it particularly useful in assays targeting enzymes like DPP IV .
Biological Activity
H-Pro-Leu-Gly-pNA (HPLG-pNA) is a peptide-nitroanilide compound that has garnered attention for its biological activity, particularly in the context of enzymatic assays and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a synthetic peptide that consists of three amino acids: proline (Pro), leucine (Leu), and glycine (Gly), linked to a p-nitroanilide (pNA) moiety. The pNA group acts as a chromogenic substrate, allowing for the detection of enzymatic activity through colorimetric changes.
The biological activity of HPLG-pNA primarily involves its role as a substrate for proline-specific peptidases. These enzymes cleave the peptide bond adjacent to proline residues, releasing p-nitroaniline, which can be quantitatively measured. This mechanism makes HPLG-pNA useful in various biochemical assays, particularly in studying enzyme kinetics and inhibition.
Enzymatic Activity Assays
In studies involving Porphyromonas gingivalis, HPLG-pNA has been utilized to assess the amidolytic activity of proline-specific peptidases. The enzyme activity was monitored by measuring the release of p-nitroaniline at 405 nm, providing insights into the enzyme's kinetic parameters and substrate specificity .
Biological Applications
HPLG-pNA has potential applications in both research and clinical settings:
- Enzyme Kinetics : It serves as a valuable tool for studying the kinetics of proline-specific peptidases, which are implicated in various physiological processes and diseases.
- Cancer Research : Given its role in enzyme assays, HPLG-pNA can be applied in cancer research to evaluate the activity of matrix metalloproteinases (MMPs), which are known to play critical roles in tumor progression and metastasis .
Case Studies
- Proline-Specific Peptidases : Research has demonstrated that HPLG-pNA can effectively differentiate between various strains of P. gingivalis based on their enzymatic activity against this substrate. The study showed significant variations in enzyme levels across different bacterial strains, indicating its utility in microbial diagnostics .
- Matrix Metalloproteinase Activity : In a study focusing on lung cancer biomarkers, HPLG-pNA was employed to monitor MMP activity levels. The findings suggested that elevated MMP-9 levels correlate with poor prognosis in non-small cell lung cancer (NSCLC) patients . This highlights the potential of HPLG-pNA in cancer biomarker discovery and monitoring.
Data Tables
Properties
Molecular Formula |
C19H27N5O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27) |
InChI Key |
YJPZFGLGAPCFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2 |
Origin of Product |
United States |
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